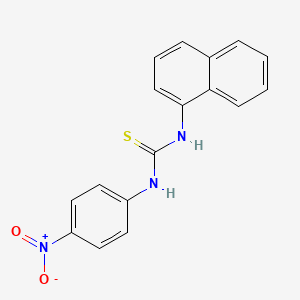
N,N-Dimethyl-2-pentylnonylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-pentylnonylamine is an organic compound with the molecular formula C16H35N and a molecular weight of 241.4558 g/mol It is a tertiary amine, characterized by the presence of a nitrogen atom bonded to three alkyl groups
Preparation Methods
The synthesis of N,N-Dimethyl-2-pentylnonylamine typically involves the alkylation of a primary amine with an appropriate alkyl halide. One common method is the reaction of 2-pentylnonylamine with dimethyl sulfate or methyl iodide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by distillation or recrystallization .
Industrial production methods may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
N,N-Dimethyl-2-pentylnonylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions typically involve the conversion of the amine to its corresponding amine hydride using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile. Common reagents include alkyl halides and acyl chlorides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N,N-Dimethyl-2-pentylnonylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: This compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-pentylnonylamine involves its interaction with specific molecular targets. The nitrogen atom in the compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. This compound may also modulate enzyme activity by binding to active sites or allosteric sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
N,N-Dimethyl-2-pentylnonylamine can be compared with other tertiary amines such as N,N-Dimethyl-1-octylamine and N,N-Dimethyl-2-hexylamine. These compounds share similar structural features but differ in their alkyl chain lengths and branching patterns. The unique structure of this compound, with its specific alkyl chain arrangement, imparts distinct chemical and physical properties that make it suitable for specific applications .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool for scientific research and industrial processes.
Properties
CAS No. |
99916-30-0 |
|---|---|
Molecular Formula |
C16H35N |
Molecular Weight |
241.46 g/mol |
IUPAC Name |
N,N-dimethyl-2-pentylnonan-1-amine |
InChI |
InChI=1S/C16H35N/c1-5-7-9-10-12-14-16(15-17(3)4)13-11-8-6-2/h16H,5-15H2,1-4H3 |
InChI Key |
OCKPWMNLYXGKSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCCC)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N'-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea](/img/structure/B14330174.png)






